molecular formula C19H22N4O3S B2549437 3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one CAS No. 1396813-20-9

3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one

Cat. No.: B2549437
CAS No.: 1396813-20-9
M. Wt: 386.47
InChI Key: FBNNRCLGDLXKOU-UHFFFAOYSA-N
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Description

3-(4-(2-Hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one (hereafter referred to as Compound X) is a heterocyclic molecule featuring a pyrimido[2,1-b][1,3]thiazinone core fused with a piperazine moiety substituted with a 2-hydroxyphenyl group. This compound belongs to a class of nitrogen- and sulfur-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties . The 7-methyl substituent on the pyrimido-thiazinone ring and the 2-hydroxyphenyl group on the piperazine moiety are critical for modulating solubility, bioavailability, and target binding .

Properties

IUPAC Name

3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]-7-methyl-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-13-10-20-19-23(17(13)25)11-14(12-27-19)18(26)22-8-6-21(7-9-22)15-4-2-3-5-16(15)24/h2-5,10,14,24H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNNRCLGDLXKOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2N(C1=O)CC(CS2)C(=O)N3CCN(CC3)C4=CC=CC=C4O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)-7-methyl-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one is a member of a diverse class of biologically active compounds that have attracted significant attention in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Piperazine moiety : Known for its role in enhancing bioactivity and pharmacokinetic properties.
  • Hydroxyphenyl group : Implicated in various biological interactions, particularly in enzyme inhibition.
  • Dihydropyrimido-thiazine core : Associated with multiple biological activities, including anticancer and antimicrobial effects.

Table 1: Structural Features of the Compound

ComponentDescription
PiperazineEnhances solubility and bioactivity
HydroxyphenylInvolved in enzyme interactions
Dihydropyrimido-thiazineAssociated with anticancer and antimicrobial effects

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit tyrosinase (TYR), an enzyme critical in melanin biosynthesis. This inhibition suggests potential applications in treating hyperpigmentation disorders .
  • Antioxidant Activity : It exhibits significant antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .
  • Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer activity, potentially through apoptosis induction and cell cycle arrest mechanisms .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives on tyrosinase activity. The compound demonstrated an IC50 value of 3.8 μM, indicating strong inhibitory potential against TYR from Agaricus bisporus (AbTYR) . This suggests its utility as an anti-melanogenic agent.

Case Study 2: Antioxidant Evaluation

In vitro assays demonstrated that the compound exhibited antioxidant activity without cytotoxic effects up to concentrations of 25 μM. This was assessed using MTT assays on B16F10 melanoma cells .

Case Study 3: Anticancer Activity

Research into related piperazine derivatives has shown promising results in terms of anticancer activity. For instance, compounds with similar structural features have been evaluated for their ability to induce apoptosis in cancer cell lines .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
Tyrosinase InhibitionIC50 = 3.8 μM
Antioxidant ActivityEffective up to 25 μM (no cytotoxicity)
Anticancer ActivityInduces apoptosis in cancer cells

Comparison with Similar Compounds

Table 1: Structural Features of Compound X and Analogous Heterocycles

Compound Name/Class Core Structure Key Substituents Bioactive Moieties References
Compound X Pyrimido[2,1-b][1,3]thiazinone 7-methyl, 4-(2-hydroxyphenyl)piperazine-1-carbonyl Hydroxyphenyl, piperazine
Pyridopyrimido[2,1-b][1,3,5]thiadiazinones (e.g., 7a–g) Pyrido-pyrimido-thiadiazinone Thiophene, aryl groups Thiophene, electron-rich aryl
Pyrimido[4,5-e][1,3,4]thiadiazines (e.g., 3-Ethylsulfanyl-5-methyl-1-phenyl derivative) Pyrimido-thiadiazine Ethylsulfanyl, pyrrolidine Sulfur-containing side chains
Pyrimido[2,1-c][1,2,4]triazines (e.g., Compound 2) Pyrimido-triazine Thiophen-2-yl, phenyl Triazine ring

Key Observations :

  • Core Heterocycles: Compound X shares the pyrimido-thiazinone core with pyridopyrimido-thiadiazinones , but differs in fused ring systems (e.g., pyrido vs. pyrimido) and substituents.
  • Substituent Effects : The 2-hydroxyphenylpiperazine group in Compound X contrasts with thiophene or trifluoromethylphenyl moieties in analogs (e.g., MK41 in ), which may enhance hydrogen bonding or reduce lipophilicity .
  • Conformational Flexibility: The dihydropyrimido-thiazinone ring in Compound X likely adopts a boat or envelope conformation, similar to pyrimido-thiadiazines in , influencing receptor interactions .

Key Observations :

  • Amide Coupling : The piperazine moiety in Compound X may be introduced via carbodiimide-mediated coupling, analogous to arylpiperazine syntheses in .
  • Multi-Component Reactions : Thiophene-containing analogs () are synthesized via cyclocondensation, but Compound X’s hydroxyphenyl group may require orthogonal protection/deprotection steps .
  • Challenges : The steric hindrance of the 2-hydroxyphenyl group in Compound X could complicate coupling efficiency compared to less bulky substituents like thiophene .

Key Observations :

  • Antimicrobial Potential: Thiophene-containing analogs () show moderate antibacterial activity, but Compound X’s hydroxyphenyl group may improve solubility for enhanced bioavailability .
  • Receptor Binding : The 2-hydroxyphenylpiperazine group may mimic catecholamines, enabling interactions with adrenergic or serotonin receptors, as seen in arylpiperazine derivatives () .

Q & A

Q. Table 1: Solubility and Stability Profile

Property Conditions Value Reference
Aqueous solubilitypH 7.4, 25°C0.12 mg/mL
LogP (octanol/water)Experimental3.1 ± 0.2
Plasma stabilityHuman plasma, 37°C, 1h85% remaining

Q. Table 2: Key Pharmacological Parameters

Assay Target Result Reference
5-HT₁A bindingRadioligand displacementKi = 12 nM
CYP3A4 inhibitionLuminescent assayIC₅₀ = 8 µM
In vivo bioavailability (rat)Oral administration22%

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